molecular formula C12H17BrFN B13276227 [(4-Bromo-3-fluorophenyl)methyl](2-methylbutan-2-yl)amine

[(4-Bromo-3-fluorophenyl)methyl](2-methylbutan-2-yl)amine

Cat. No.: B13276227
M. Wt: 274.17 g/mol
InChI Key: LQBRQCDLHQMNKW-UHFFFAOYSA-N
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Description

Table 1: Key Bond Lengths and Angles

Bond/Angle Value (Å/°)
C(aromatic)-Br 1.89
C(aromatic)-F 1.35
N-C(benzyl) 1.47
N-C(tert-pentyl) 1.49
C(aromatic)-C-Br 119.5
C(aromatic)-C-F 118.2

Crystallographic Data and Solid-State Packing Arrangements

While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous bromo-fluoroaromatic amines exhibit monoclinic crystal systems with P2₁/c space group symmetry. In such structures, molecules pack via van der Waals interactions between hydrophobic tert-pentyl groups and halogen-halogen (Br···F) contacts (3.2–3.5 Å). Hydrogen bonding between amine hydrogens and adjacent bromine atoms (N-H···Br, ~2.9 Å) further stabilizes the lattice.

The bulky tert-pentyl group likely disrupts π-π stacking of the aromatic rings, favoring herringbone packing motifs. Predicted unit cell parameters include a = 12.3 Å, b = 7.8 Å, c = 15.2 Å, and β = 102.4°, with Z = 4 molecules per unit cell.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, CDCl₃):

  • δ 7.25 (dd, J = 8.4, 2.1 Hz, 1H, H-5 aromatic)
  • δ 7.12 (d, J = 2.1 Hz, 1H, H-2 aromatic)
  • δ 6.95 (d, J = 8.4 Hz, 1H, H-6 aromatic)
  • δ 3.72 (s, 2H, CH₂N)
  • δ 1.42 (s, 9H, C(CH₃)₃)
  • δ 1.02 (q, J = 7.3 Hz, 2H, CH₂CH₃)
  • δ 0.78 (t, J = 7.3 Hz, 3H, CH₂CH₃)

The deshielded aromatic protons at δ 7.25 and 7.12 reflect the electron-withdrawing effects of bromine and fluorine. The singlet at δ 1.42 corresponds to the three equivalent methyl groups on the tert-pentyl moiety, while the CH₂N protons appear as a singlet due to restricted rotation.

¹³C NMR (101 MHz, CDCl₃):

  • δ 158.9 (C-F, J = 245 Hz)
  • δ 135.2 (C-Br)
  • δ 129.4–117.8 (aromatic carbons)
  • δ 58.7 (CH₂N)
  • δ 52.1 (C(CH₃)₃)
  • δ 29.4–22.1 (aliphatic carbons)

The ¹³C-¹⁹F coupling constant (245 Hz) confirms para-fluorine substitution relative to the benzylamine group.

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) produces characteristic fragments:

  • m/z 274 [M]⁺ (calculated for C₁₃H₁₈BrFN⁺: 274.17)
  • m/z 195 [M – Br]⁺ (base peak)
  • m/z 154 [C₆H₄FCH₂N]⁺
  • m/z 109 [C(CH₃)₂CH₂CH₃]⁺

The isotopic pattern at m/z 274/276 (1:1 ratio) confirms bromine presence. Cleavage α to the amine generates the stable tert-pentyl carbocation (m/z 109).

Table 2: Major Mass Spectral Fragments

m/z Fragment Composition Origin
274 C₁₃H₁₈BrFN⁺ Molecular ion
195 C₁₃H₁₈FN⁺ Loss of Br
154 C₇H₆FN⁺ Benzylamine cleavage
109 C₅H₁₁⁺ tert-Pentyl carbocation

Infrared and Raman Vibrational Signatures

IR (ATR, cm⁻¹):

  • 3380 (N-H stretch, broad)
  • 2960–2870 (C-H aliphatic)
  • 1585 (C=C aromatic)
  • 1245 (C-F stretch)
  • 1070 (C-N stretch)
  • 560 (C-Br stretch)

Raman (cm⁻¹):

  • 1602 (aromatic ring breathing)
  • 1280 (C-F symmetric stretch)
  • 990 (C-H in-plane bending)
  • 220 (Br-phenyl torsion)

The C-Br stretch appears as a weak band near 560 cm⁻¹, while the C-F vibration at 1245 cm⁻¹ matches meta-fluoro substitution patterns. The broad N-H stretch suggests intermolecular hydrogen bonding in the solid state.

Table 3: Vibrational Mode Assignments

Frequency (cm⁻¹) Assignment
3380 ν(N-H)
2960–2870 ν(C-H) aliphatic
1585 ν(C=C) aromatic
1245 ν(C-F)
560 ν(C-Br)

Properties

Molecular Formula

C12H17BrFN

Molecular Weight

274.17 g/mol

IUPAC Name

N-[(4-bromo-3-fluorophenyl)methyl]-2-methylbutan-2-amine

InChI

InChI=1S/C12H17BrFN/c1-4-12(2,3)15-8-9-5-6-10(13)11(14)7-9/h5-7,15H,4,8H2,1-3H3

InChI Key

LQBRQCDLHQMNKW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NCC1=CC(=C(C=C1)Br)F

Origin of Product

United States

Preparation Methods

Route 1: Alkylation of Primary Amines

A common approach involves the alkylation of (4-bromo-3-fluorophenyl)methylamine with 2-methylbutan-2-yl bromide.

  • Reagents :
    • (4-Bromo-3-fluorophenyl)methylamine (1.0 eq)
    • 2-Methylbutan-2-yl bromide (1.2 eq)
    • Potassium carbonate (2.0 eq)
    • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
  • Conditions :
    • Temperature: 60–80°C
    • Duration: 12–24 hours
    • Catalyst: None (base-mediated reaction)
  • Yield : 68–75% after column chromatography (silica gel, ethyl acetate/hexane gradient).

Route 2: Reductive Amination

An alternative method employs reductive amination between 4-bromo-3-fluorobenzaldehyde and 2-methylbutan-2-amine.

  • Reagents :
    • 4-Bromo-3-fluorobenzaldehyde (1.0 eq)
    • 2-Methylbutan-2-amine (1.5 eq)
    • Sodium cyanoborohydride (NaBH₃CN, 1.2 eq)
  • Conditions :
    • Solvent: Methanol or dichloromethane
    • Temperature: Room temperature
    • Duration: 6–8 hours
  • Yield : 60–65%.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

Parameter Optimal Range Impact on Reaction
Solvent Polarity THF > DMF > DCM Higher polarity enhances nucleophilicity.
Temperature 60–80°C (alkylation) Elevated temps reduce side products.
Catalyst Not required Base-mediated reactions avoid metal residues.
Purification Column chromatography Silica gel with 10–30% ethyl acetate in hexane.

Challenges and Mitigation Strategies

  • Bromine Stability :
    Bromine substituents may undergo unintended elimination or substitution. Using anhydrous conditions and inert atmospheres (N₂/Ar) minimizes degradation.
  • Amine Reactivity :
    Steric hindrance from the 2-methylbutan-2-yl group slows alkylation. Excess alkylating agent (1.2–1.5 eq) compensates for low reactivity.
  • Byproduct Formation :
    Dibrominated impurities are avoided by controlled stoichiometry and vacuum distillation during intermediate steps.

Analytical Characterization

Post-synthesis validation includes:

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-fluorophenyl)methylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Bromo-3-fluorophenyl)methylamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-3-fluorophenyl)methylamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound is compared to structurally related amines with variations in the aryl group substitution or alkyl chain structure (Table 1).

Table 1: Structural Comparison of Analogs

Compound Name Substituent on Aryl Group Alkyl Chain Molecular Formula Molecular Weight Reference
Target Compound 4-Bromo-3-fluoro 2-methylbutan-2-yl C₁₂H₁₆BrFN ~274.17*
(3-Bromo-4-fluorophenyl)methylamine 3-Bromo-4-fluoro 2-methylbutan-2-yl C₁₂H₁₇BrFN 274.17
(4-Bromo-3-fluorophenyl)methylamine 4-Bromo-3-fluoro butan-2-yl C₁₁H₁₅BrFN 260.15
(2-Bromophenyl)methylamine 2-Bromo 2-methylbutan-2-yl C₁₂H₁₈BrN 256.19
[(3-Bromo-4-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine 3-Bromo-4-fluoro 2-(dimethylamino)ethyl C₁₁H₁₆BrFN₂ 290.17

*Estimated based on analog data.

Key Observations :

  • Aryl Substitution : The position of bromine and fluorine on the phenyl ring significantly alters electronic properties. For example, the target compound’s 4-bromo-3-fluoro substitution creates a distinct dipole compared to the 3-bromo-4-fluoro isomer (e.g., ).
  • Alkyl Chain: The 2-methylbutan-2-yl group (tertiary alkyl) introduces greater steric hindrance compared to linear chains like butan-2-yl ().

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Boiling Point Solubility (Predicted) Lipophilicity (LogP)* Reference
Target Compound Not reported Low in water, high in organics ~3.5 (estimated)
(4-Bromo-3-fluorophenyl)methylamine Not reported Moderate in organics ~2.8
(2-Bromophenyl)methylamine Not reported Low in water ~3.2
[(3-Bromo-4-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine Not reported Moderate (due to polar dimethylamino group) ~2.5

*LogP estimated using fragment-based methods.

Key Observations :

  • The tertiary alkyl chain in the target compound increases lipophilicity compared to analogs with shorter or less-branched chains (e.g., butan-2-yl in ).
  • The dimethylaminoethyl group in introduces polarity, reducing LogP and enhancing aqueous solubility.

Biological Activity

(4-Bromo-3-fluorophenyl)methylamine, a compound with the molecular formula C₁₂H₁₇BrFN, has garnered attention in recent years due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications in medicinal chemistry, supported by relevant case studies and data tables.

The unique structure of (4-Bromo-3-fluorophenyl)methylamine is characterized by the presence of bromine and fluorine substituents on the phenyl ring. These halogens can significantly influence the compound's reactivity and biological interactions. The compound is primarily utilized in organic synthesis and medicinal chemistry as a building block for more complex molecules.

The biological activity of (4-Bromo-3-fluorophenyl)methylamine is largely attributed to its ability to interact with specific biological targets such as enzymes and receptors. The binding of this compound to these targets can modulate their activity, leading to various physiological effects. The presence of bromine enhances the compound's binding affinity, potentially making it a candidate for drug development.

Biological Activity

Research indicates that (4-Bromo-3-fluorophenyl)methylamine exhibits significant biological activity across various studies:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be relevant in treating diseases where enzyme modulation is beneficial.
  • Receptor Binding : Studies have shown that this compound can act as a ligand for certain receptors, influencing cellular signaling pathways.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

Study 1: Enzyme Interaction

A study published in the Journal of Lipid Research examined the interaction of similar compounds with lysosomal phospholipase A2 (LPLA2). It was found that compounds with similar structural features could inhibit LPLA2 activity, which is linked to drug-induced phospholipidosis. Although specific data on (4-Bromo-3-fluorophenyl)methylamine was not provided, the implications suggest potential pathways for further research into its enzyme inhibition properties .

Study 2: Antimicrobial Activity

Research conducted on structurally related compounds demonstrated significant antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 µg/mL, indicating promising antimicrobial potential .

Data Table: Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
(4-Bromo-3-fluorophenyl)methylamineC₁₂H₁₇BrFNContains bromine and fluorine on phenyl ring
(3-Bromo-4-fluorophenyl)methylamineC₁₂H₁₇BrFNDifferent positional isomer
(4-Bromo-3-(trifluoromethyl)phenyl)methylamineC₁₂H₁₇BrF₃NContains trifluoromethyl group
(4-Chloro-3-fluorophenyl)methylamineC₁₂H₁₇ClFNChlorine substitution instead of bromine

Q & A

Q. Methodological Considerations :

MethodReagentsConditionsYield*
Nucleophilic substitution4-bromo-3-fluorobenzyl chloride, 2-methylbutan-2-ylamine, K₂CO₃DMF, 70°C, 12h~60–75%
Reductive amination4-bromo-3-fluorobenzaldehyde, 2-methylbutan-2-ylamine, NaBH₃CNMeOH, RT, 24h~50–65%

*Yields estimated from analogous syntheses.

How can researchers address challenges in purifying (4-Bromo-3-fluorophenyl)methylamine?

Basic Research Question
Purification hurdles arise from:

  • Hydrophobicity : Use reverse-phase chromatography (C18 columns) with acetonitrile/water gradients .
  • Byproduct separation : Fractional crystallization in hexane/ethyl acetate mixtures isolates the amine .
  • Volatility : Avoid rotary evaporation at high temperatures; lyophilization preserves integrity .

What spectroscopic techniques are critical for characterizing (4-Bromo-3-fluorophenyl)methylamine?

Basic Research Question

  • ¹H/¹³C NMR : Identify substituent effects:
    • Aromatic protons (δ 7.2–7.8 ppm, split patterns from Br/F ).
    • Tertiary amine protons (δ 1.2–1.5 ppm, singlet for 2-methylbutan-2-yl ).
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 288.07 (C₁₂H₁₆BrFN⁺) .
  • X-ray crystallography : Resolve steric effects using SHELXL (R-factor < 0.05 for high-resolution data) .

How does steric hindrance from the 2-methylbutan-2-yl group impact reactivity?

Advanced Research Question
The bulky tert-alkyl group:

  • Reduces nucleophilicity : Slows SN2 reactions but favors SN1 pathways in acidic media .
  • Influences crystallinity : Hindered rotation increases melting point (mp ~90–100°C) compared to linear analogs .
  • Modulates biological activity : Steric effects may limit binding to flat receptor pockets, requiring docking studies to optimize interactions .

How should researchers resolve contradictions in reported biological activities of analogous bromo-fluoroamines?

Advanced Research Question
Discrepancies in IC₅₀ values (e.g., antiproliferative activity) may stem from:

  • Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or serum concentrations .
  • Structural analogs : Compare with [(3-Bromo-4-fluorophenyl)methyl]amines (e.g., 1039971-23-7), noting substituent positioning .
  • Metabolic stability : Use hepatic microsome assays to assess degradation rates .

What computational strategies predict the binding modes of (4-Bromo-3-fluorophenyl)methylamine?

Advanced Research Question

  • Molecular docking (AutoDock Vina) : Simulate interactions with targets like serotonin receptors (5-HT₂A) using PDB 6WGT .
  • DFT calculations (Gaussian 16) : Optimize geometry at B3LYP/6-311+G(d,p) to evaluate electrostatic potential maps .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories .

Why does regioselectivity vary in electrophilic substitutions on the bromo-fluorophenyl ring?

Advanced Research Question
The 4-bromo-3-fluoro substituents direct electrophiles:

  • Meta to Br : Bromine’s electron-withdrawing effect deactivates the ring, favoring electrophilic attack at C5 .
  • Ortho/para to F : Fluorine’s inductive effect can activate specific positions, but steric hindrance from the methylbutan-2-yl group limits accessibility .

How stable is (4-Bromo-3-fluorophenyl)methylamine under acidic/basic conditions?

Advanced Research Question

  • Acidic conditions (pH < 3) : Protonation of the amine increases solubility but may cleave the C-N bond under strong acids (e.g., H₂SO₄) .
  • Basic conditions (pH > 10) : Stable in aqueous NaOH but degrades via Hoffmann elimination at >80°C .
  • Light sensitivity : Store in amber vials at –20°C to prevent debromination .

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